![molecular formula C18H25N5O2 B2569246 8-环戊基-3-异丁基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 923559-21-1](/img/structure/B2569246.png)
8-环戊基-3-异丁基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines cyclopentyl, dimethyl, and methylpropyl groups with a purino[7,8-a]imidazole core
科学研究应用
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical tool.
Material Science: Exploration of its properties for the development of novel materials with unique physical or chemical characteristics.
作用机制
Target of Action
The primary target of 8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is the adenosine A1 receptor . This receptor plays a crucial role in numerous physiological processes, including neurotransmission and myocardial oxygen consumption.
Mode of Action
8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione acts as a selective antagonist at the adenosine A1 receptor . It binds to the receptor, blocking its activation by adenosine and thus inhibiting the downstream effects of receptor activation.
Biochemical Pathways
By blocking the adenosine A1 receptor, 8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione affects several biochemical pathways. These include the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and modulation of protein kinase A activity .
Pharmacokinetics
It is known to be slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione’s action include the inhibition of certain cellular responses to adenosine, such as the reduction of cyclic AMP levels and the modulation of protein kinase A activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purino[7,8-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purino[7,8-a]imidazole structure.
Introduction of Cyclopentyl and Dimethyl Groups: Alkylation reactions are used to introduce the cyclopentyl and dimethyl groups at the desired positions on the purino[7,8-a]imidazole core.
Attachment of the Methylpropyl Group: The final step involves the addition of the 2-methylpropyl group through a substitution reaction, often using a suitable alkyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace existing groups with new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
相似化合物的比较
Similar Compounds
6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: Similar structure but with an oxopropyl group instead of a methylpropyl group.
6-Cyclopentyl-4,7-dimethyl-2-(2-hydroxypropyl)purino[7,8-a]imidazole-1,3-dione: Contains a hydroxypropyl group, offering different chemical properties.
Uniqueness
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of 6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11(2)9-22-16(24)14-15(20(4)18(22)25)19-17-21(14)10-12(3)23(17)13-7-5-6-8-13/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYKHVXDZDYAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
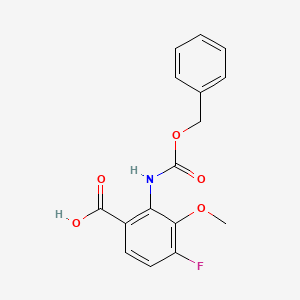
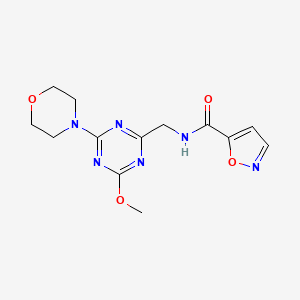
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)
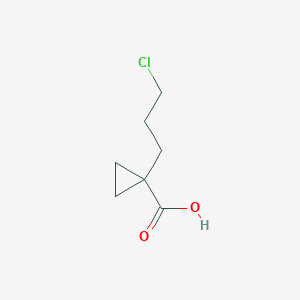
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)
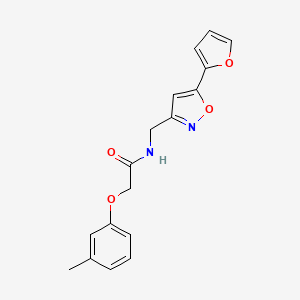
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2569172.png)

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2569181.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2569184.png)
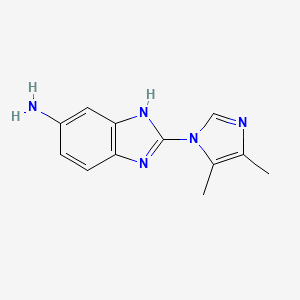
![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
